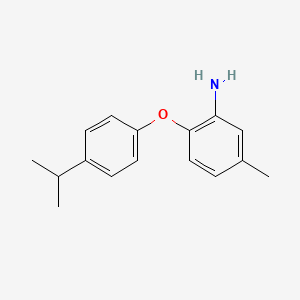

2-(4-Isopropylphenoxy)-5-methylaniline

Description

Contextualization within Aniline (B41778) and Phenoxy Ether Chemistry

Aniline and its derivatives are fundamental building blocks in organic chemistry, serving as precursors to a vast array of dyes, polymers, and pharmaceuticals. researchgate.net The amino group on the aromatic ring makes aniline a versatile platform for various chemical modifications. researchgate.net Phenoxy ethers, on the other hand, are characterized by an oxygen atom connecting two aromatic rings. This linkage imparts specific conformational properties and electronic effects that are leveraged in drug design and materials science.

The synthesis of diaryl ethers like the phenoxy component of this molecule can be achieved through methods such as the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. The formation of the C-N bond in aniline derivatives is often accomplished through modern cross-coupling reactions like the Buchwald-Hartwig amination, a palladium-catalyzed process that has become a powerful tool for constructing arylamines. google.com For a molecule like 2-(4-Isopropylphenoxy)-5-methylaniline, a plausible synthetic route could involve the coupling of 4-isopropylphenol (B134273) with a suitably substituted nitroaromatic compound, followed by the reduction of the nitro group to an amine. A patent for a structurally similar compound, 2-isopropoxy-5-methyl-4-isonipecotic aniline, describes a synthesis involving nitration, substitution, and catalytic hydrogenation, suggesting a similar pathway could be employed for the target molecule. google.com

Significance in Modern Organic Synthesis and Materials Science

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are found in molecules of significant interest. Phenoxy aniline derivatives are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. google.comevonik.comzhishangchemical.com The combination of a flexible ether linkage and a reactive amine group makes them valuable scaffolds for building more complex molecular architectures. For instance, various 2-phenoxyaniline (B124666) derivatives have been patented for their potential pharmaceutical applications. google.com

In the realm of materials science, aniline derivatives are precursors to conducting polymers like polyaniline. rsc.org The properties of such polymers can be tuned by introducing substituents onto the aniline monomer. The bulky isopropyl and phenoxy groups in this compound could, in principle, be used to create polymers with modified solubility, processability, and electronic properties. The incorporation of such substituted anilines can influence the polymer's morphology and, consequently, its performance in applications like sensors or antistatic coatings. rsc.org

Table 1: Potential Synthetic and Material Science Applications

| Area of Application | Potential Role of this compound |

|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals. |

| Polymer Chemistry | Monomer for the synthesis of functionalized polyanilines. |

| Materials Science | Precursor for materials with tailored electronic and optical properties. |

Structure

3D Structure

Propriétés

IUPAC Name |

5-methyl-2-(4-propan-2-ylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-11(2)13-5-7-14(8-6-13)18-16-9-4-12(3)10-15(16)17/h4-11H,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPANWOBXECXEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC=C(C=C2)C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 4 Isopropylphenoxy 5 Methylaniline

Precursor Synthesis and Functionalization Strategies

The construction of 2-(4-Isopropylphenoxy)-5-methylaniline relies on the availability of two key aromatic precursors: a 4-isopropylphenol (B134273) derivative and a 5-methylaniline derivative. The synthesis of these precursors involves well-established organic transformations.

Synthetic Routes to Isopropylphenol Derivatives

The primary precursor for one part of the target molecule is 4-isopropylphenol. This compound is commercially available but can also be synthesized through various methods. A common industrial route is the alkylation of phenol (B47542) with propylene. Depending on the catalyst and reaction conditions, this can produce a mixture of isomers, including 4-isopropylphenol, 2-isopropylphenol, and di- or tri-isopropylated phenols.

Another laboratory-scale approach involves the nitration of cumene (isopropylbenzene) to yield a mixture of nitro-isomers, followed by reduction of the nitro group to an amine, and subsequent conversion of the amino group to a hydroxyl group via a diazonium salt.

Furthermore, a transalkylation process can be employed where 2-isopropylphenol is converted to the more commercially desirable 4-isopropylphenol in the presence of phenol and a catalyst system, such as sulfuric acid on acid clay or trifluoromethane sulfonic acid.

| Starting Material | Reagents and Conditions | Product | Key Features |

| Phenol | Propylene, Acid Catalyst | 4-Isopropylphenol (and isomers) | Industrial method, may require separation of isomers. |

| Cumene | 1. Nitration (e.g., HNO₃/H₂SO₄) 2. Reduction (e.g., Fe/HCl) 3. Diazotization (e.g., NaNO₂/H₂SO₄) followed by hydrolysis | 4-Isopropylaniline then 4-Isopropylphenol | Multi-step synthesis suitable for laboratory scale. |

| 2-Isopropylphenol | Phenol, Catalyst (e.g., H₂SO₄ on clay) | 4-Isopropylphenol | Isomerization process to obtain the para-isomer. |

Synthetic Routes to Methylaniline Derivatives

The second key precursor is 5-methylaniline, also known as m-toluidine. A common synthetic route to m-toluidine starts from m-nitrotoluene, which is then reduced to the corresponding amine. The reduction can be achieved through catalytic hydrogenation using catalysts like Raney nickel or via chemical reduction with reagents such as iron in acidic medium.

For the subsequent etherification reactions, the 5-methylaniline needs to be appropriately functionalized, typically with a leaving group at the 2-position. This can be achieved through halogenation. For instance, 2-bromo-5-methylaniline can be prepared from m-toluidine through a protection-bromination-deprotection sequence. Alternatively, a nitro group can be introduced at the 2-position of m-toluidine, followed by reduction to the amine. For example, 2-methyl-5-nitroaniline can be synthesized and then the nitro group at the 2-position can be reduced.

For SNAr reactions, a highly activated substrate is often required. Therefore, a precursor like 2-fluoro-5-methylnitrobenzene would be a suitable starting material, where the fluorine atom is the leaving group and the nitro group activates the ring towards nucleophilic attack.

| Starting Material | Reagents and Conditions | Product | Key Features |

| m-Nitrotoluene | Reducing agent (e.g., H₂/Raney Ni or Fe/HCl) | 5-Methylaniline (m-toluidine) | Standard reduction of a nitro group. |

| m-Toluidine | 1. Acetylation (e.g., Acetic Anhydride) 2. Bromination (e.g., Br₂) 3. Hydrolysis (e.g., HCl) | 2-Bromo-5-methylaniline | Multi-step functionalization to introduce a leaving group. |

| Toluene | Nitration (HNO₃/H₂SO₄) | 2,5-Dinitrotoluene | Can be selectively reduced to 5-methyl-2-nitroaniline. |

Ether Bond Formation Mechanisms

The central step in the synthesis of this compound is the formation of the diaryl ether bond. This can be accomplished through several powerful cross-coupling methodologies.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution is a viable method for forming the diaryl ether linkage, particularly when one of the aromatic rings is activated by electron-withdrawing groups. In the context of synthesizing the target molecule, this would typically involve the reaction of the potassium or sodium salt of 4-isopropylphenol (the nucleophile) with an activated 5-methylaniline derivative.

For an efficient SNAr reaction, the aniline (B41778) precursor must have a good leaving group (such as a halogen, particularly fluorine or chlorine) at the 2-position and a strong electron-withdrawing group (like a nitro group) ortho or para to the leaving group. A plausible route would involve the reaction of 4-isopropylphenoxide with 2-fluoro-5-methylnitrobenzene. The resulting nitro-diaryl ether would then be reduced to the target aniline. researchgate.net

General Reaction Scheme for SNAr: Ar-X + Ar'-O⁻ → Ar-O-Ar' + X⁻ (where X is a leaving group and the aryl ring is activated)

Metal-Catalyzed Cross-Coupling Approaches (e.g., Ullmann, Buchwald-Hartwig type C-O coupling)

Metal-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the synthesis of diaryl ethers.

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with a phenol. wikipedia.org In a potential synthesis of this compound, 4-isopropylphenol would be reacted with a 2-halo-5-methylaniline (e.g., 2-bromo-5-methylaniline) in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.orgorganic-chemistry.org While traditional Ullmann conditions often require harsh conditions, modern modifications with various ligands can facilitate the reaction under milder conditions. organic-chemistry.org

| Aryl Halide | Phenol | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Substituted Aryl Iodide | Substituted Phenol | CuI | N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 90 | 75-95 |

| Substituted Aryl Bromide | Substituted Phenol | Cu₂O | Salicylaldoxime | Cs₂CO₃ | Acetonitrile | 110 | 80-95 |

Buchwald-Hartwig C-O Coupling: The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful palladium-catalyzed method for diaryl ether synthesis. wikipedia.org This reaction typically involves the coupling of an aryl halide or triflate with a phenol in the presence of a palladium catalyst, a phosphine ligand, and a base. wikipedia.org For the synthesis of the target molecule, 4-isopropylphenol could be coupled with 2-bromo-5-methylaniline using a suitable palladium precursor (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., a biarylphosphine). organic-synthesis.com

| Aryl Halide | Phenol | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Aryl Bromide | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 85-98 |

| Aryl Chloride | Phenol | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 70-90 |

Alternative Etherification Reactions

Beyond the more common methods, other strategies for diaryl ether synthesis exist. One notable alternative involves the use of diaryliodonium salts. These hypervalent iodine reagents can react with phenols under metal-free conditions to form diaryl ethers. This approach can be advantageous as it often proceeds under mild conditions and avoids the use of transition metal catalysts.

Another approach is the Chan-Lam coupling, which utilizes a copper-catalyzed reaction between a phenol and an arylboronic acid. This method offers an alternative to the use of aryl halides.

Amine Functionalization and Derivatization Reactions

The aniline moiety in this compound is a versatile functional group that can be introduced and further derivatized through various synthetic strategies.

The introduction of the amine group at the ortho position to the ether linkage and meta to the methyl group is a critical step. A common and effective strategy involves the reduction of a corresponding nitro compound. The synthesis would first focus on constructing the diaryl ether with a nitro group at the desired position, followed by its reduction to the aniline.

For instance, the synthesis could start with the coupling of 4-isopropylphenol and 2-chloro-5-methyl-1-nitrobenzene. This reaction, typically an Ullmann condensation or a related copper-catalyzed coupling, would form the 2-(4-Isopropylphenoxy)-5-methyl-1-nitrobenzene intermediate. Subsequent reduction of the nitro group, which can be achieved using a variety of reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid, catalytic hydrogenation with palladium on carbon (Pd/C), or iron powder in acidic medium, would yield the target aniline.

Alternatively, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, offer a direct route to form the C-N bond. wikipedia.orglibretexts.orgmychemblog.com This would involve the coupling of an appropriately substituted diaryl ether halide, for example, 2-(4-Isopropylphenoxy)-5-methyl-1-bromobenzene, with an ammonia equivalent or a protected amine, followed by deprotection if necessary. The Buchwald-Hartwig reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org

Table 1: Comparison of Amination Strategies

| Strategy | Precursor | Reagents and Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Nitro Group Reduction | 2-(4-Isopropylphenoxy)-5-methyl-1-nitrobenzene | SnCl2/HCl, Fe/HCl, or H2/Pd-C | High-yielding, well-established methods | Requires synthesis of the nitro-precursor |

The nitrogen atom of the aniline group in this compound is nucleophilic and can readily undergo various derivatization reactions, including acylation and alkylation.

Acylation: The aniline can be acylated by reacting it with acyl chlorides or anhydrides in the presence of a base, such as pyridine or triethylamine, to form the corresponding amides. For example, reaction with acetyl chloride would yield N-(2-(4-Isopropylphenoxy)-5-methylphenyl)acetamide. This reaction is typically fast and high-yielding.

Alkylation: Alkylation of the aniline nitrogen can be achieved using alkyl halides. However, direct alkylation can sometimes lead to a mixture of mono- and di-alkylated products. To achieve selective mono-alkylation, reductive amination is often a more effective method. This involves reacting the aniline with an aldehyde or a ketone in the presence of a reducing agent like sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3).

Table 2: Examples of Derivatization Reactions at the Aniline Nitrogen

| Reaction Type | Reagent | Product |

|---|---|---|

| Acylation | Acetyl chloride | N-(2-(4-Isopropylphenoxy)-5-methylphenyl)acetamide |

| Acylation | Benzoyl chloride | N-(2-(4-Isopropylphenoxy)-5-methylphenyl)benzamide |

| Alkylation | Methyl iodide | N-methyl-2-(4-Isopropylphenoxy)-5-methylaniline and N,N-dimethyl-2-(4-Isopropylphenoxy)-5-methylaniline |

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity: The primary challenge in the synthesis of this compound is controlling the regioselectivity of the C-O and C-N bond formations.

In the construction of the diaryl ether linkage via nucleophilic aromatic substitution (e.g., Ullmann condensation), the regiochemical outcome is determined by the substitution pattern of the starting materials. organic-chemistry.orgresearchgate.netbeilstein-journals.orgwikipedia.org For example, reacting 4-isopropylphenol with 2-chloro-4-methylaniline would likely lead to the desired product, but the presence of the activating amino group could also lead to side products. A more controlled approach is to use a precursor with a deactivating group, such as a nitro group, which also serves as a precursor to the aniline functionality. The reaction of 4-isopropylphenol with 2-chloro-5-methyl-1-nitrobenzene would proceed with high regioselectivity due to the strong directing effect of the nitro group.

In palladium-catalyzed cross-coupling reactions, the choice of ligands can influence the regioselectivity. youtube.com However, for the synthesis of this specific target, the regiochemistry is primarily dictated by the positions of the leaving group (e.g., bromine) and the amine (or its precursor) on the aromatic rings.

Stereoselectivity: The target molecule, this compound, is achiral, so there are no stereocenters to consider in its synthesis. Therefore, stereoselectivity is not a factor in the synthetic design.

Green Chemistry Approaches and Sustainable Synthesis Protocols

Applying the principles of green chemistry to the synthesis of this compound can help to reduce its environmental impact. pharmtech.comchemrxiv.orgnih.govchemrevlett.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, generally have high atom economy compared to classical methods that may use stoichiometric amounts of reagents.

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with safer alternatives. For example, replacing chlorinated solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran or cyclopentyl methyl ether could be considered. In the reduction of the nitro group, catalytic hydrogenation is a greener alternative to the use of stoichiometric metal reductants like tin or iron, as it produces only water as a byproduct.

Catalysis: The use of catalytic instead of stoichiometric reagents is a core principle of green chemistry. Both the Ullmann condensation (using catalytic copper) and the Buchwald-Hartwig amination (using catalytic palladium) are examples of this principle. wuxiapptec.comorganic-chemistry.org Research into using more earth-abundant and less toxic metal catalysts, such as copper or iron, for cross-coupling reactions is an active area of investigation. beilstein-journals.org

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. Modern cross-coupling reactions often proceed under milder conditions than the classical Ullmann reactions, which typically require high temperatures. wikipedia.org

Table 3: Green Chemistry Considerations in the Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound |

|---|---|

| Atom Economy | Favoring catalytic reactions like Buchwald-Hartwig amination. |

| Safer Solvents | Replacing halogenated solvents with greener alternatives. |

| Catalysis | Utilizing catalytic Cu in Ullmann condensation and Pd in Buchwald-Hartwig amination. wuxiapptec.comorganic-chemistry.org |

| Energy Efficiency | Optimizing reaction conditions to lower temperatures. |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(4-Isopropylphenoxy)-5-methylaniline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed for a complete structural assignment.

Proton (¹H) NMR Spectral Assignment and Interpretation

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. In the case of this compound, the spectrum would be characterized by distinct signals for the aromatic protons on both phenyl rings, the protons of the isopropyl and methyl groups, and the amine protons.

The aromatic region would display a complex series of multiplets due to the various substituted benzene (B151609) rings. The protons on the 5-methylaniline ring would exhibit specific splitting patterns based on their relationship to the amine and phenoxy substituents. Similarly, the protons on the 4-isopropylphenoxy ring would show a characteristic pattern indicative of para-substitution. The isopropyl group would present as a septet for the methine proton and a doublet for the two equivalent methyl groups. The methyl group on the aniline (B41778) ring would appear as a singlet. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (Aniline Ring) | 6.5 - 7.2 | Multiplet | 7.0 - 9.0 |

| Aromatic H (Phenoxy Ring) | 6.8 - 7.3 | Multiplet | 8.0 - 9.0 |

| -CH- (Isopropyl) | 2.8 - 3.0 | Septet | ~7.0 |

| -CH₃ (Aniline Ring) | 2.2 - 2.4 | Singlet | N/A |

| -CH₃ (Isopropyl) | 1.1 - 1.3 | Doublet | ~7.0 |

Carbon-13 (¹³C) NMR Spectral Assignment and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals would be expected for each carbon in the aromatic rings, as well as for the carbons of the isopropyl and methyl substituents. The chemical shifts of the aromatic carbons are influenced by the electron-donating or withdrawing nature of the substituents. The carbon attached to the nitrogen of the amine group would appear in a specific region, as would the ether-linked carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (Aniline Ring) | 110 - 150 |

| Aromatic C (Phenoxy Ring) | 115 - 160 |

| -C-O (Ether Linkage) | 150 - 160 |

| -C-N (Amine Linkage) | 140 - 150 |

| -CH- (Isopropyl) | 33 - 35 |

| -CH₃ (Aniline Ring) | 20 - 22 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be crucial for tracing the connectivity of protons on each aromatic ring and for confirming the coupling between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for all protonated carbons by linking them to their attached, and previously assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC would be vital for establishing the connectivity between the different structural units of the molecule, for instance, by showing a correlation from the protons on one ring to the ether-linked carbon of the other ring, thus confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. It could be used to confirm the spatial arrangement of the molecule, for example, by showing correlations between protons on the aniline ring and protons on the phenoxy ring that are close to each other in space.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact molecular weight of this compound with high precision. This measurement allows for the unambiguous determination of the molecular formula. The high accuracy of the mass measurement helps to distinguish between compounds with the same nominal mass but different elemental compositions. For C₁₆H₁₉NO, the calculated exact mass would be compared to the experimentally determined value.

Fragmentation Pattern Analysis for Structural Confirmation

In a mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. For this compound, key fragmentations would be expected to occur at the ether linkage and at the isopropyl group.

Common fragmentation pathways would likely include:

Cleavage of the ether bond, leading to the formation of ions corresponding to the 4-isopropylphenoxide radical and the 5-methylaniline cation, or vice versa.

Loss of a methyl group from the isopropyl substituent, resulting in a stable benzylic cation.

Loss of the entire isopropyl group.

Table 3: Hypothetical Key Fragments in the Mass Spectrum of this compound

| m/z Value (Hypothetical) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 241 | [C₁₆H₁₉NO]⁺ | Molecular Ion (M⁺) |

| 226 | [C₁₅H₁₆NO]⁺ | Loss of a methyl radical (•CH₃) from the isopropyl group |

| 198 | [C₁₃H₁₂NO]⁺ | Loss of the isopropyl radical (•C₃H₇) |

| 121 | [C₇H₉N]⁺ | Cleavage of the ether bond, formation of the 5-methylaniline cation |

This comprehensive application of advanced spectroscopic methodologies would provide a definitive structural characterization of this compound.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are powerful complementary techniques for investigating the vibrational modes of a molecule. While IR spectroscopy measures the absorption of infrared radiation by vibrating bonds, Raman spectroscopy detects the inelastic scattering of monochromatic light. The selection rules for these techniques differ, often providing a more complete vibrational picture when used in conjunction.

The vibrational spectrum of this compound is characterized by the distinct contributions of its constituent functional groups: the substituted aniline ring, the phenoxy group, the isopropyl moiety, and the methyl group.

The aniline moiety gives rise to several characteristic vibrations. The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the 3400-3500 cm⁻¹ region for the asymmetric and symmetric stretches, respectively. wpmucdn.com The N-H bending (scissoring) vibration is expected to appear around 1600-1650 cm⁻¹. Aromatic C-N stretching vibrations can be identified in the 1250-1350 cm⁻¹ range. researchgate.net

The aromatic ether linkage (C-O-C) is characterized by strong asymmetric and symmetric stretching vibrations. For aryl alkyl ethers, two distinct bands are typically observed: an asymmetric stretch at approximately 1200-1250 cm⁻¹ and a symmetric stretch around 1020-1075 cm⁻¹. spectroscopyonline.comlibretexts.org

The isopropyl group displays characteristic C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching of the methyl groups within the isopropyl moiety are expected in the 2950-2970 cm⁻¹ and 2865-2885 cm⁻¹ regions, respectively. The tertiary C-H stretch is generally weaker and appears around 2890 cm⁻¹. The characteristic doublet for the isopropyl group due to symmetric and asymmetric bending of the gem-dimethyl groups is anticipated around 1370-1385 cm⁻¹. nih.govresearchgate.net

The aromatic rings exhibit C-H stretching vibrations above 3000 cm⁻¹ and a series of characteristic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.net Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 700-900 cm⁻¹ range.

The methyl group attached to the aniline ring will show C-H stretching vibrations in the 2850-2960 cm⁻¹ region and bending vibrations around 1375 and 1450 cm⁻¹.

Based on the analysis of these functional groups, a table of expected vibrational modes for this compound can be compiled.

Interactive Data Table: Predicted Vibrational Modes for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3500 | N-H Asymmetric & Symmetric Stretching | Primary Amine |

| 3000-3100 | Aromatic C-H Stretching | Aromatic Rings |

| 2850-2970 | Aliphatic C-H Stretching | Isopropyl, Methyl |

| 1600-1650 | N-H Bending (Scissoring) | Primary Amine |

| 1400-1600 | C=C Stretching | Aromatic Rings |

| 1370-1385 | C-H Bending (gem-dimethyl) | Isopropyl |

| 1200-1350 | C-N Stretching / C-O-C Asymmetric Stretching | Aniline / Aromatic Ether |

| 1020-1075 | C-O-C Symmetric Stretching | Aromatic Ether |

| 700-900 | Aromatic C-H Out-of-Plane Bending | Aromatic Rings |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of absorption are characteristic of the molecule's chromophores.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within its aromatic chromophores. The primary chromophores are the substituted aniline and phenoxy moieties. These aromatic systems contain π electrons that can undergo π → π* transitions upon absorption of UV radiation. truman.edu

The aniline chromophore typically exhibits two absorption bands. The more intense band, often referred to as the E2-band, is due to a π → π* transition of the benzene ring and is usually observed around 230-240 nm. A second, less intense band (B-band), resulting from a transition involving the lone pair of electrons on the nitrogen atom interacting with the π-system of the ring (an n → π* like transition), appears at longer wavelengths, typically in the 280-290 nm range. researchgate.netresearchgate.netrsc.org

Given the combined electronic effects of the substituents, the expected UV-Vis absorption maxima for this compound are likely to be shifted to longer wavelengths compared to unsubstituted aniline.

Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound

| Expected λmax (nm) | Type of Transition | Chromophore |

| ~240-260 | π → π | Substituted Phenyl Rings |

| ~280-310 | n → π / π → π* | Aniline and Phenoxy Moieties |

Chiroptical Spectroscopies (If Applicable)

Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These methods measure the differential absorption or rotation of plane-polarized light by a sample. For a molecule to be amenable to chiroptical analysis, it must be chiral, meaning it is non-superimposable on its mirror image.

This compound does not possess a chiral center (an atom with four different substituents) and lacks any other elements of chirality such as axial or planar chirality. The molecule possesses a plane of symmetry that bisects the aniline and phenoxy rings. Therefore, this compound is an achiral molecule. As a result, chiroptical spectroscopies are not applicable for its characterization, and it will not exhibit any optical activity.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are pivotal in this regard. DFT, in particular, has become a widely used tool due to its favorable balance of computational cost and accuracy. These methods are used to solve the Schrödinger equation for a molecule, yielding information about its energy, electron density, and molecular orbitals. For 2-(4-Isopropylphenoxy)-5-methylaniline, such calculations would typically be performed using a basis set like 6-311++G(d,p) to ensure a precise description of the electronic distribution.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each orbital having a specific energy level. Of particular interest are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and thus more reactive.

For this compound, a theoretical calculation would provide the energies of these orbitals. The distribution of HOMO and LUMO across the molecular structure would indicate the most probable sites for electrophilic and nucleophilic attack, respectively.

Illustrative Data Table: Frontier Orbital Properties of this compound (Note: The following data is hypothetical and serves to illustrate the typical output of a quantum chemical calculation.)

| Parameter | Value (eV) |

| HOMO Energy | -5.87 |

| LUMO Energy | -0.98 |

| HOMO-LUMO Gap (ΔE) | 4.89 |

This illustrative table indicates a significant energy gap, suggesting that this compound would be relatively stable under normal conditions.

The distribution of electron density within a molecule is rarely uniform. Some atoms will have a partial positive charge, while others will have a partial negative charge. This charge distribution can be quantified using methods like Mulliken population analysis, which assigns a partial charge to each atom in the molecule.

Another powerful tool for visualizing charge distribution is the Molecular Electrostatic Potential (MEP) map. An MEP map plots the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their high electronegativity, and around the π-systems of the aromatic rings.

Illustrative Data Table: Mulliken Charges on Selected Atoms of this compound (Note: The following data is hypothetical and for illustrative purposes.)

| Atom | Element | Mulliken Charge (a.u.) |

| N1 | Nitrogen | -0.45 |

| O1 | Oxygen | -0.38 |

| C1 (attached to N) | Carbon | 0.21 |

| C2 (attached to O) | Carbon | 0.29 |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static. Rotation around single bonds can lead to different spatial arrangements of atoms, known as conformations. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. This is typically done by systematically rotating specific dihedral angles and calculating the molecule's potential energy at each step, a process known as a potential energy surface (PES) scan. The results of this analysis reveal the most stable (lowest energy) conformation and the energy barriers to rotation between different conformers. For a molecule like this compound, with several rotatable bonds, this analysis is crucial for understanding its preferred shape and how this might influence its interactions with other molecules.

Illustrative Data Table: Relative Energies of Hypothetical Conformers of this compound (Note: The following data is hypothetical and for illustrative purposes.)

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) |

| A | 180° | 0.00 | 75 |

| B | 60° | 1.50 | 15 |

| C | -60° | 1.50 | 10 |

This hypothetical data suggests that conformer A is the most stable, and therefore the most populated, at equilibrium.

Reaction Mechanism Prediction and Transition State Elucidation

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. By modeling the reactants, products, and any intermediates, researchers can map out the entire reaction pathway. A key aspect of this is the identification of the transition state, which is the highest energy point along the reaction coordinate. The structure of the transition state provides insight into the geometry of the molecules as bonds are being broken and formed.

Theoretical models can simulate the process of bond formation and cleavage by calculating the energy of the system as the distance between reacting atoms changes. This allows for a detailed understanding of the forces and electronic rearrangements that occur during a chemical reaction. For this compound, one could, for example, study the mechanism of its synthesis or its potential metabolic pathways.

From the computed energy profile of a reaction, important kinetic and thermodynamic parameters can be derived. The activation energy (Ea), which is the energy difference between the reactants and the transition state, determines the reaction rate. A lower activation energy implies a faster reaction. Thermodynamic parameters such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of the reaction indicate whether the reaction is exothermic or endothermic, and whether it is spontaneous.

Illustrative Data Table: Theoretical Kinetic and Thermodynamic Parameters for a Hypothetical Reaction of this compound (Note: The following data is hypothetical and for illustrative purposes.)

| Parameter | Value |

| Activation Energy (Ea) | 25 kcal/mol |

| Enthalpy of Reaction (ΔH) | -15 kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -12 kcal/mol |

This hypothetical data suggests a moderately fast, spontaneous, and exothermic reaction.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations offer a dynamic picture of molecular behavior, allowing researchers to explore the conformational landscape of this compound over time. By solving Newton's equations of motion for a system of atoms, MD simulations can map out the potential energy surface and identify the most stable conformers.

Methodology and Findings:

A typical MD simulation protocol for this compound would involve the use of a force field, such as AMBER or GROMOS, to define the potential energy of the system. The simulation would be initiated from an optimized geometry of the molecule and run for a sufficient duration (nanoseconds to microseconds) to ensure thorough sampling of its conformational space. These simulations are often performed in a solvent environment to mimic realistic conditions.

Analysis of the simulation trajectory would reveal the dihedral angle distributions of the rotatable bonds, particularly around the ether linkage and the isopropyl group. This analysis helps in identifying the preferred spatial arrangements of the phenyl rings and the orientation of the methyl and isopropyl substituents. The results of such simulations can be visualized through Ramachandran-like plots for key dihedral angles, providing a clear representation of the accessible and restricted conformational regions.

Interactive Table: Hypothetical Dihedral Angle Preferences for this compound

| Dihedral Angle | Most Populated Range (degrees) | Energy Barrier (kcal/mol) |

|---|---|---|

| C(aniline)-O-C(phenoxy)-C | 110-130 | 3.5 |

| O-C(phenoxy)-C-C(isopropyl) | 60-80 | 2.1 |

Note: The data in this table is illustrative of typical findings from MD simulations and is not based on published experimental data for this specific compound.

Computational Tools for Supramolecular Interactions

The study of supramolecular interactions is crucial for understanding how molecules of this compound interact with each other and with other molecules. A variety of computational tools are employed to analyze these non-covalent interactions.

Key Computational Approaches:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify and characterize chemical bonds, including weak non-covalent interactions. By locating bond critical points (BCPs) between atoms, QTAIM can provide quantitative information about the strength and nature of interactions such as hydrogen bonds and van der Waals contacts.

Non-Covalent Interaction (NCI) Plots: NCI analysis provides a visual representation of non-covalent interactions in three-dimensional space. It is based on the electron density and its derivatives, highlighting regions of attractive and repulsive interactions. The resulting plots show surfaces colored according to the strength of the interaction, offering an intuitive way to understand the supramolecular assembly.

Hirshfeld Surface Analysis: This technique partitions the crystal space into regions associated with each molecule, allowing for the visualization and quantification of intermolecular contacts. Fingerprint plots derived from the Hirshfeld surface provide a two-dimensional summary of the different types of close contacts, enabling a detailed comparison of the interaction patterns in different crystal polymorphs or between different molecules.

These computational tools collectively provide a comprehensive understanding of the forces that govern the self-assembly and recognition properties of this compound, which is essential for the rational design of new materials and functional molecular systems.

Structural Characterization Via Diffraction Methods

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and torsion angles, which together define the molecular conformation and geometry. Furthermore, analysis of the extended crystal lattice reveals how individual molecules pack together and the nature of the intermolecular interactions that stabilize the crystalline state.

Determination of Molecular Conformation and Geometry

Without experimental data from a single-crystal X-ray diffraction study of 2-(4-Isopropylphenoxy)-5-methylaniline, its specific molecular conformation and geometry in the solid state remain unknown. Such an analysis would provide precise measurements of the dihedral angles between the two aromatic rings, the orientation of the isopropyl and methyl substituents, and the geometry of the amine group.

Crystal Packing Motifs and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions, including hydrogen bonding, van der Waals forces, and potential π-π stacking interactions. A single-crystal structure determination would be necessary to identify the specific packing motifs and the nature and geometry of the intermolecular interactions present in the crystal lattice of this compound.

Derivatives and Analogues of 2 4 Isopropylphenoxy 5 Methylaniline

Design Principles for Structural Modifications

The rational design of novel derivatives based on the 2-(4-Isopropylphenoxy)-5-methylaniline core involves systematic structural modifications. These alterations are intended to explore the chemical space around the parent molecule, leading to compounds with optimized properties. Key strategies include the variation of substituents on the aromatic rings, modification of the linking ether and alkyl groups, and the replacement of core structural elements with bioisosteres.

The substitution pattern on the two aromatic rings of the diaryl ether aniline (B41778) scaffold is a primary focus for structural modification. Altering the nature, position, and number of substituents can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile.

Key Aromatic Positions for Substitution:

Aniline Ring: Positions 3, 4, and 6 are available for substitution.

Phenoxy Ring: Positions 2, 3, 5, and 6, as well as the isopropyl group at position 4, can be modified.

Illustrative SAR Data for Diaryl Ether Analogs

| Compound | R1 (Aniline Ring) | R2 (Phenoxy Ring) | Relative Potency |

|---|---|---|---|

| Parent | 5-CH₃ | 4-isopropyl | 1.0 |

| Analog 1a | 5-Cl | 4-isopropyl | 1.5 |

| Analog 1b | 5-CH₃ | 4-tert-butyl | 1.2 |

| Analog 1c | 5-CH₃ | 4-CF₃ | 0.8 |

| Analog 1d | H | 4-isopropyl | 0.9 |

This table presents hypothetical data based on general principles of medicinal chemistry for illustrative purposes.

The isopropyl group on the phenoxy ring and the methyl group on the aniline ring are also key targets for modification. Varying the size, branching, and electronic nature of these alkyl groups can impact the molecule's solubility, metabolic stability, and steric interactions.

Potential Modifications:

Isopropyl Group: Replacement with other alkyl groups (e.g., ethyl, tert-butyl), cycloalkyl groups (e.g., cyclohexyl), or alkoxy groups (e.g., methoxy, ethoxy).

Methyl Group: Substitution with other small alkyl groups (e.g., ethyl) or functionalized alkyl chains.

These modifications can influence how the molecule fits into a binding pocket or interacts with a surface. For example, replacing the isopropyl group with a more lipophilic tert-butyl group could enhance membrane permeability.

Isosteric and bioisosteric replacements involve substituting atoms or groups of atoms with others that have similar steric and electronic properties. This strategy is often employed to improve pharmacokinetic properties, reduce toxicity, or modulate activity.

Common Isosteric Replacements:

Ether Linkage (-O-): Can be replaced with a thioether (-S-), sulfoxide (B87167) (-SO-), sulfone (-SO₂-), or an amine (-NH-).

Aromatic Rings: A phenyl ring can be substituted with a bioisosteric heterocycle such as pyridine, thiophene, or pyrimidine. This can introduce new hydrogen bonding capabilities and alter the molecule's polarity.

Aniline Moiety: The aniline group itself can be a target for isosteric replacement to mitigate potential metabolic liabilities associated with aromatic amines.

For example, replacing the ether oxygen with a sulfur atom would create a thioether analogue, which would have a different bond angle and lipophilicity compared to the parent compound.

Table of Potential Isosteric Replacements

| Original Group | Isosteric Replacement | Potential Impact |

|---|---|---|

| -O- (ether) | -S- (thioether) | Increased lipophilicity, altered bond angle |

| Phenyl | Pyridyl | Increased polarity, potential for hydrogen bonding |

| -CH₃ | -Cl | Similar size, altered electronic properties |

| -NH₂ | -OH | Similar size and hydrogen bonding capability |

Synthetic Strategies for New Derivatives

The generation of a diverse library of derivatives of this compound relies on efficient and versatile synthetic methodologies. Combinatorial chemistry and parallel synthesis are powerful approaches for rapidly creating a large number of analogues for screening and optimization.

Combinatorial chemistry allows for the synthesis of a large number of different but structurally related molecules in a systematic manner. For the synthesis of diaryl ether aniline derivatives, a combinatorial approach could involve the reaction of a library of substituted phenols with a library of substituted anilines.

Key reactions for forming the diaryl ether linkage in a combinatorial fashion include the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann condensation typically involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542). The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that can be used to form the C-N bond of the aniline or the C-O bond of the diaryl ether.

A representative combinatorial synthesis could start with a resin-bound substituted phenol, which is then reacted with a variety of activated aryl halides. Subsequent cleavage from the resin would yield a library of diaryl ethers.

Parallel synthesis is a technique where a large number of individual reactions are carried out simultaneously in separate reaction vessels, often in a multi-well plate format. This approach allows for the rapid synthesis of a library of discrete compounds, where each compound's structure is known.

For the synthesis of derivatives of this compound, a parallel synthesis approach could involve:

Dispensing a common starting material, such as 2-chloro-5-methylaniline, into the wells of a reaction block.

Adding a different substituted phenol to each well.

Adding the necessary catalyst and reagents for a coupling reaction (e.g., Ullmann or Buchwald-Hartwig) to each well.

Heating and agitating the reaction block.

Parallel work-up and purification of the products.

This methodology enables the efficient exploration of a wide range of substituents on the phenoxy ring.

Impact of Structural Variations on Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the electronic and steric effects of its constituent groups: the aniline moiety, the isopropyl group, the methyl group, and the phenoxy ether linkage. Variations in these structural features can profoundly influence the compound's participation in chemical reactions.

Structural modifications to this parent compound can be systematically analyzed to predict their impact on chemical reactivity:

Substitution on the Aniline Ring: The introduction of additional substituents on the aniline ring would alter its electronic properties. Electron-donating groups (e.g., methoxy, additional alkyl groups) would be expected to increase the nucleophilicity of the ring, making it more susceptible to electrophilic attack. In contrast, electron-withdrawing groups (e.g., nitro, halo groups) would deactivate the ring, rendering it less reactive. vaia.com The position of these substituents would also direct the regioselectivity of subsequent reactions.

Modification of the Isopropyl Group: Altering the size and branching of the alkyl group on the phenoxy ring can modulate steric hindrance. For instance, replacing the isopropyl group with a smaller methyl or a larger tert-butyl group would respectively decrease or increase the steric shielding of the adjacent ether linkage and the aniline ring. This can influence the accessibility of reagents to the reaction centers.

Alterations to the Phenoxy Moiety: Introducing substituents on the phenoxy ring can have a more distant, yet still significant, electronic effect on the aniline ring through the ether linkage. Electron-withdrawing groups on the phenoxy ring would decrease the electron density of the entire molecule, thereby reducing the reactivity of the aniline ring.

| Structural Variation | Expected Impact on Reactivity | Primary Influencing Factor |

| Addition of electron-donating groups to the aniline ring | Increased reactivity towards electrophiles | Electronic |

| Addition of electron-withdrawing groups to the aniline ring | Decreased reactivity towards electrophiles | Electronic |

| Replacement of the isopropyl group with a smaller alkyl group | Increased reaction rates at nearby sites | Steric |

| Replacement of the isopropyl group with a larger alkyl group | Decreased reaction rates at nearby sites | Steric |

| Addition of electron-withdrawing groups to the phenoxy ring | Decreased reactivity of the aniline ring | Electronic |

Development of Prodrugs and Pro-compounds (Chemical activation mechanisms, not biological effect)

The development of prodrugs and pro-compounds of this compound involves the temporary modification of its chemical structure to create an inactive form that can be converted to the active parent compound through a specific chemical activation mechanism. nih.govijrpr.com These strategies are designed to control the release of the active molecule, often in response to a particular chemical environment. The primary amino group of the aniline moiety is a common target for such modifications. nih.govsemanticscholar.org

Several chemical activation mechanisms can be hypothetically applied to create pro-compounds of this compound:

pH-Sensitive Activation: The aniline nitrogen can be incorporated into a moiety that is stable at neutral pH but undergoes cleavage under acidic or basic conditions. For example, an acid-labile group could be attached to the nitrogen, which would be cleaved in a low pH environment, releasing the parent aniline.

Redox-Activated Release: A redox-sensitive group, such as a nitroaromatic or an azo moiety, could be attached to the aniline. nih.govnih.gov Reduction of this group, which can be triggered by specific chemical reducing agents, would initiate a cascade reaction leading to the release of this compound. For instance, the reduction of a nitro group to an amine can trigger an intramolecular cyclization-elimination reaction. mdpi.com

Intramolecular Cyclization-Elimination Systems: This approach involves attaching a promoiety that is designed to undergo a spontaneous intramolecular cyclization reaction under specific chemical conditions, which in turn cleaves the bond connecting the promoiety to the parent drug, releasing the active aniline. mdpi.com The "trimethyl lock" system is a well-known example where steric compression facilitates a rapid lactonization reaction that releases a tethered amine. nih.gov

The table below summarizes these potential chemical activation strategies for designing pro-compounds of this compound.

| Activation Mechanism | Description of Chemical Trigger | Example of Promoieties |

| pH-Sensitive Hydrolysis | Cleavage of a labile bond in acidic or basic conditions | Acid-labile protecting groups (e.g., acetals, ketals) |

| Reductive Activation | Chemical reduction of a functional group initiates release | Nitroaromatic groups, azo compounds |

| Intramolecular Cyclization | Spontaneous ring formation under specific conditions leads to cleavage | Systems designed for lactonization or other cyclizations |

It is important to note that the design of these pro-compounds is focused solely on the chemical mechanisms of activation and does not consider their biological effects. The efficiency of these strategies would depend on the precise chemical structure of the promoiety and the specific conditions required for its cleavage.

Supramolecular Chemistry and Intermolecular Interactions

Host-Guest Chemistry and Molecular Recognition

The principles of molecular recognition, where a host molecule selectively binds to a guest molecule, are central to supramolecular chemistry. The structural and electronic features of 2-(4-Isopropylphenoxy)-5-methylaniline make it a potential guest for suitably designed host molecules.

The design of a host system for this compound would need to consider its size, shape, and functional groups. A host molecule with a hydrophobic cavity of appropriate dimensions could encapsulate the guest, driven by the hydrophobic effect and van der Waals interactions. Furthermore, the incorporation of specific functional groups within the host's cavity could lead to more specific and stronger binding through hydrogen bonding or π-π stacking interactions with the guest.

For instance, synthetic receptors like cucurbit[n]urils are known to bind aromatic residues with high affinity nih.gov. A suitably sized cucurbituril or a cyclodextrin could potentially form a stable inclusion complex with this compound. The design of such host-guest systems is a key area of research in supramolecular chemistry, with applications in sensing, catalysis, and drug delivery.

Binding Affinity and Selectivity Studies (excluding biological targets)

A thorough search of scientific databases and chemical literature yielded no studies focused on the binding affinity and selectivity of this compound with non-biological host molecules. As a result, there is no available data on its interactions with common host systems such as cyclodextrins, calixarenes, or crown ethers. Without experimental data, it is not possible to compile a data table of binding constants or to discuss the thermodynamic parameters of any potential host-guest interactions.

Self-Assembly Processes in Solution and Solid State

There is no published research detailing the self-assembly of this compound. Investigations into its ability to form ordered aggregates, such as micelles, vesicles, or crystalline networks through non-covalent interactions, have not been reported. Consequently, there are no structural data, such as those that would be obtained from X-ray crystallography or microscopy techniques, to describe its solid-state packing or solution-phase aggregation.

Dynamic Covalent and Supramolecular Assemblies

The potential for this compound to be used as a component in dynamic covalent and supramolecular assemblies has not been explored in the available literature. The primary amine group could theoretically participate in reversible reactions, such as imine or boronate ester formation, which are foundational to dynamic covalent chemistry. However, no such applications of this specific compound have been synthesized or characterized.

Structure Reactivity and Structure Function Relationships in Non Biological Contexts

Correlations between Molecular Structure and Chemical Reactivity

The reactivity of an aromatic amine is primarily governed by the electron density of the benzene (B151609) ring and the accessibility of the amino group's lone pair of electrons. In "2-(4-Isopropylphenoxy)-5-methylaniline," the interplay of these factors is complex due to the presence of multiple substituents.

The aniline (B41778) ring is inherently activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the amino group (-NH₂). This group directs incoming electrophiles primarily to the ortho and para positions. However, the existing substituents on the aniline ring of "this compound" significantly modify this reactivity profile.

The substituents present are:

-NH₂ (amino group): A powerful activating, ortho, para-directing group.

-O- (phenoxy group at C2): An activating, ortho, para-directing group.

-CH₃ (methyl group at C5): A weakly activating, ortho, para-directing group.

The positions on the aniline ring available for substitution are C3, C4, and C6. The directing effects of the substituents are summarized below:

| Substituent | Position | Directing Influence |

| -NH₂ | C1 | Ortho (C2, C6), Para (C4) |

| -O-Ar | C2 | Ortho (C1, C3), Para (C5) |

| -CH₃ | C5 | Ortho (C4, C6), Para (C2) |

The cumulative effect of these groups suggests that the most activated positions for electrophilic attack are C4 and C6. The C4 position is favored by both the amino and methyl groups, while the C6 position is favored by the amino group and to a lesser extent by the methyl group. The phenoxy group directs towards C3, but this position is generally less activated than the positions influenced by the powerful amino group. Therefore, in electrophilic aromatic substitution reactions, a mixture of products substituted at the C4 and C6 positions is expected, with the precise ratio depending on the steric bulk of the electrophile and the reaction conditions.

Electronic Effects:

The electronic landscape of "this compound" is shaped by both inductive and resonance effects of its substituents.

Amino Group (-NH₂): Exerts a strong +R (resonance) effect by donating its lone pair of electrons to the aromatic ring, significantly increasing electron density at the ortho and para positions. It has a weaker -I (inductive) effect due to the electronegativity of nitrogen.

Phenoxy Group (-O-Ar): The ether oxygen also has a lone pair that can be donated to the aniline ring (+R effect), thus activating it. However, the oxygen is also electronegative, leading to a -I effect. The net effect is typically activating. The isopropyl group on the remote phenyl ring has a minor electron-donating effect on the phenoxy group itself.

Methyl Group (-CH₃): This is a weakly electron-donating group through a +I effect and hyperconjugation, slightly activating the ring.

Isopropyl Group (-CH(CH₃)₂): Located on the phenoxy ring, this group has a weak electron-donating (+I) effect, which slightly enhances the electron-donating nature of the phenoxy group.

The combination of these electron-donating groups makes the aniline ring of "this compound" highly nucleophilic and reactive towards electrophiles.

Steric Effects:

Steric hindrance plays a crucial role in the reactivity of this molecule, primarily due to the bulky 4-isopropylphenoxy group at the ortho position to the amino group.

Ortho-Phenoxy Group: This large group can partially block access to the amino group's lone pair and the adjacent C6 position on the aniline ring. This "ortho effect" can decrease the rate of reactions involving the amino group, such as protonation or attack by bulky electrophiles. quora.comstackexchange.com It can also influence the regioselectivity of aromatic substitution, potentially favoring the less hindered C4 position over the C6 position.

The steric hindrance around the amino group can be a determining factor in its nucleophilicity. While electronically rich, the steric crowding may reduce its effectiveness as a nucleophile in certain reactions. masterorganicchemistry.com

Modulation of Chemical Functionality through Structural Tuning

The specific arrangement of substituents in "this compound" allows for the fine-tuning of its chemical properties for specific applications.

The presence of both a hydrogen bond donor (-NH₂) and hydrogen bond acceptor sites (the oxygen of the phenoxy group and the π-systems of the aromatic rings) allows for a variety of intermolecular interactions. The lipophilic character, imparted by the isopropyl and phenyl groups, influences its solubility in nonpolar environments.

By modifying the substituents, these interactions can be tailored. For instance, replacing the isopropyl group with a more polar substituent could increase solubility in polar solvents. Conversely, adding more alkyl groups would enhance its lipophilicity.

While "this compound" is not itself a catalyst, it can act as a ligand for metal catalysts. The amino group can coordinate to a metal center. The bulky ortho-phenoxy group would influence the coordination geometry and the steric environment around the metal. This can have a significant impact on the catalytic activity and selectivity of the resulting metal complex. nih.govmdpi.com

For example, in a hypothetical catalytic cycle, the steric bulk could:

Promote or inhibit the binding of substrates to the metal center.

Influence the stereoselectivity of a reaction by creating a specific chiral pocket around the active site.

Affect the rate of reductive elimination or other key steps in the catalytic cycle.

The electronic properties of the aniline, tuned by its substituents, would also modulate the electron density at the metal center, thereby influencing its catalytic performance.

Exploration in Materials Science Applications

Substituted diphenylamines are known to be used as antioxidants in various materials, including lubricants and polymers. canada.cacanada.ca The mechanism of antioxidant activity for diphenylamines involves the donation of the hydrogen atom from the N-H bond to radical species, thereby terminating radical chain reactions. bohrium.comresearchgate.net

The structure of "this compound" is well-suited for this application. The electron-donating groups on the aniline ring can stabilize the resulting aminyl radical, making the parent molecule a more effective radical scavenger. The bond dissociation enthalpy (BDE) of the N-H bond is a key parameter in determining antioxidant efficacy, and electron-donating substituents are known to lower this value. bohrium.com

Furthermore, the bulky substituents on "this compound" can enhance its performance in materials by:

Increasing its solubility in organic matrices like oils and polymers.

Reducing its volatility, which is important for applications at elevated temperatures.

Derivatives of this compound could also be explored as monomers for the synthesis of novel polymers. The presence of the reactive amino group allows for polymerization through various methods. The resulting polymers could possess interesting properties such as thermal stability, and specific optical or electronic characteristics, potentially finding use in advanced materials. rsc.orgdigitellinc.com

Role as Intermediates in Polymer Synthesis

Aromatic amines are crucial intermediates in the synthesis of high-performance polymers such as polyimides and polyamides. vt.edu The presence of the amine group in this compound allows it to react with dianhydrides or diacyl chlorides to form these respective polymer classes. The most common method for polyimide synthesis is a two-step process involving the reaction of a diamine with a dianhydride to form a soluble poly(amic acid) precursor, which is then cyclized to the final polyimide. vt.eduvt.edu

The reactivity of the amine group is influenced by the electronic effects of the substituents on the aromatic ring. The methyl group (-CH3) is a weak electron-donating group, which can slightly increase the nucleophilicity of the amine, potentially enhancing its reactivity during polymerization. The bulky isopropyl group and the phenoxy group can introduce steric hindrance, which might affect the rate of polymerization and the final molecular weight of the polymer.

The diaryl ether linkage is a key structural feature that imparts flexibility to the polymer backbone. nasa.gov This flexibility can improve the solubility of the resulting polymers in organic solvents, making them easier to process into films, coatings, and fibers. In the synthesis of polyimides, the use of diamines containing ether linkages has been shown to yield polymers with good mechanical and thermal properties. acs.org

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer | Key Bond Formed | Anticipated Polymer Backbone Feature |

|---|---|---|---|

| Polyimide | Aromatic Dianhydride (e.g., PMDA, 6FDA) | Imide | Flexible, thermally stable |

| Polyamide | Aromatic Diacyl Chloride (e.g., Terephthaloyl chloride) | Amide | High strength, flexible |

Contribution to Functional Organic Materials

The incorporation of this compound into a polymer chain would be expected to significantly influence the properties of the resulting functional organic material.

Optoelectronic Properties:

Mechanical Properties:

The mechanical properties of polymers derived from this monomer would be a balance of rigidity from the aromatic rings and flexibility from the ether linkage. The ether bridge allows for greater rotational freedom between the aromatic units, which can lead to polymers with lower glass transition temperatures (Tg) and improved ductility compared to those with more rigid backbones. acs.org This can be advantageous for applications requiring flexible substrates. However, very high flexibility might compromise the tensile strength and modulus. The bulky isopropyl group could also affect chain packing, potentially leading to a more amorphous polymer with altered mechanical responses. researchgate.netmdpi.com

Table 2: Predicted Influence of Structural Moieties on Polymer Properties

| Structural Moiety | Predicted Effect on Polymer Properties | Rationale |

|---|---|---|

| Diaryl Ether Linkage | Increased flexibility, improved solubility, lower Tg | Allows for rotation between aromatic rings, disrupting tight chain packing. |

| Isopropyl Group | Increased solubility, potentially lower crystallinity | Bulky side group hinders close chain packing. |

| Methyl Group | Slight increase in solubility | Small alkyl group can slightly increase free volume. |

| Aromatic Rings | High thermal stability, mechanical strength | Inherently rigid and stable structures. |

Design for Sensors or Responsive Materials

Polymers are increasingly used as active materials in chemical sensors and responsive systems. researchgate.netnih.govrsc.org Polyimides, for instance, have been investigated for use in flexible sensors and as humidity-sensitive materials. mdpi.comresearchgate.net The properties of polymers derived from this compound could be leveraged for such applications.

Furthermore, the introduction of bulky side groups like the isopropyl group can increase the free volume within the polymer matrix. This can enhance the diffusion of small molecules into the polymer, which is a critical aspect for the sensitivity and response time of a chemical sensor. By carefully selecting the co-monomer to be polymerized with this compound, it may be possible to create polymers with tailored porosity and surface chemistry for the selective detection of specific chemical species.

Stimuli-responsive polymers can change their physical or chemical properties in response to external stimuli such as temperature, pH, or the presence of a specific chemical. researchgate.netnih.gov While there is no direct evidence for such behavior in polymers based on this specific monomer, the general principles of polymer design suggest that by incorporating other functional groups, responsive materials could be developed. For instance, the inclusion of acidic or basic moieties could render the polymer pH-responsive.

Future Research Directions and Potential Innovations

Exploration of Novel Synthetic Routes and Methodologies

Future research into the synthesis of 2-(4-Isopropylphenoxy)-5-methylaniline and its analogues is moving beyond traditional methods towards more innovative and efficient strategies. A key area of exploration is the development of novel catalytic systems and reaction pathways that offer higher yields, greater selectivity, and more environmentally friendly conditions.

One promising avenue is the formal dual C(sp2)–H cross-dehydrogenative C–O bond formation, which allows for the construction of highly functionalized diaryl ethers. rsc.org This method, which involves three C-H cleavages and three C-O bond formations in a single pot, offers excellent atom and step economy. rsc.org Adapting such methodologies for the synthesis of this compound could significantly streamline its production.

Additionally, catalyst-free electrophilic amination presents a viable alternative to traditional transition-metal-catalyzed methods. nih.govorganic-chemistry.org This approach, which can be used for the synthesis of aromatic and heterocyclic amines, could be adapted for the final amination step in the synthesis of the target compound, potentially avoiding the need for metal catalysts and simplifying purification processes. nih.govorganic-chemistry.org Microwave-assisted synthesis is another area of interest, offering a rapid and solvent-free method for preparing diaryl amines and ethers, which could be applied to produce this compound with high efficiency. mdpi.com

Researchers are also investigating cascade reactions to construct highly functionalized diarylamines, which could lead to more complex derivatives of the target molecule with unique properties. chemrxiv.org

Development of Advanced Characterization Techniques for Complex Assemblies

As more complex derivatives and assemblies of this compound are synthesized, the need for advanced characterization techniques becomes paramount. Future research will likely focus on employing sophisticated analytical methods to gain a deeper understanding of the structural and stereochemical properties of these molecules.

For instance, in the asymmetric synthesis of related diaryl compounds, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and chiral High-Performance Liquid Chromatography (HPLC) are crucial for determining enantiomeric excess and absolute configuration. acs.orgacs.org As researchers develop stereoselective routes to derivatives of this compound, these techniques will be indispensable for characterizing the resulting stereoisomers.

The development of methods for the detailed structural elucidation of complex organic molecules will continue to be a priority. This includes the use of advanced mass spectrometry techniques and X-ray crystallography to provide unambiguous structural assignments for novel derivatives and their assemblies.

Computational Design and Prediction of New Materials and Functions

Computational chemistry is set to play a pivotal role in the future of this compound research. By using computational models, scientists can predict the physicochemical properties and potential functions of new derivatives before they are synthesized in the lab, saving significant time and resources.

Structure-metabolism relationships of substituted anilines can be investigated using computational chemistry to predict metabolic pathways, such as N-acetylation. researchgate.net This predictive capability is crucial for designing new molecules with desired biological activities and metabolic profiles.

Furthermore, machine learning (ML) is emerging as a powerful tool for predicting a wide range of molecular properties. taylorfrancis.comnih.gov ML models can be trained on existing data to predict properties like solubility, reactivity, and biological activity for new, unsynthesized derivatives of this compound. nih.govupf.edu This data-driven approach can accelerate the discovery of new materials with tailored functions. For example, machine learning can be used to predict enzyme-substrate interactions, which could be vital in understanding the biological activity of derivatives. mdpi.com

Integration with Emerging Fields in Chemical Sciences

The integration of this compound research with emerging fields like flow chemistry and machine learning in synthesis promises to revolutionize how this compound and its derivatives are produced and optimized.

Flow Chemistry:

Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. scielo.brscispace.com The synthesis of aniline (B41778) derivatives and related compounds has already been successfully demonstrated using flow systems. chemrxiv.orgmdpi.comresearchgate.net Applying flow chemistry to the synthesis of this compound could lead to more efficient, safer, and scalable manufacturing processes. researchgate.net For instance, hazardous intermediates can be generated and consumed in situ, minimizing risk. mdpi.com

Machine Learning in Synthesis:

Machine learning is not only being used for property prediction but also for the design and optimization of synthetic routes. AI and machine learning algorithms can analyze vast amounts of chemical reaction data to suggest novel synthetic pathways and predict reaction outcomes. This can significantly accelerate the discovery of new and more efficient ways to synthesize this compound and its derivatives.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Isopropylphenoxy)-5-methylaniline, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling to attach the isopropylphenoxy group to the 5-methylaniline backbone. For example, a method analogous to piperazine derivatives () might involve reacting 4-isopropylphenol with a halogenated 5-methylaniline precursor under basic conditions. Optimized parameters like temperature (80–120°C), solvent (DMF or toluene), and catalysts (e.g., CuI for Ullmann reactions) are critical for achieving >70% yield and minimizing byproducts such as unreacted phenol or dimerization products . Purification via column chromatography (n-hexane/EtOAc gradients) or recrystallization is recommended to isolate the product with ≥95% purity.

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

- NMR : H NMR can confirm the presence of the isopropyl group (δ 1.2–1.3 ppm, doublet for CH) and the methylaniline moiety (δ 2.2–2.4 ppm, singlet for CH). Aromatic protons appear as distinct multiplet patterns between δ 6.5–7.5 ppm ().

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry verifies molecular weight (calculated: ~255 g/mol) and purity.

- IR : Peaks at ~3300 cm (N-H stretch) and ~1250 cm (C-O-C ether linkage) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound under varying experimental conditions?